molecular formula C10H19N B1480415 7-(Tert-butyl)-5-azaspiro[2.4]heptane CAS No. 2090867-55-1

7-(Tert-butyl)-5-azaspiro[2.4]heptane

Cat. No.: B1480415
CAS No.: 2090867-55-1
M. Wt: 153.26 g/mol
InChI Key: ISFPWARUUNRCTQ-UHFFFAOYSA-N
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Description

7-(Tert-butyl)-5-azaspiro[2.4]heptane is a spirocyclic proline analogue that serves as a valuable intermediate in medicinal chemistry and pharmaceutical research. The unique 5-azaspiro[2.4]heptane scaffold, which features a cyclopropane ring spiro-fused to a pyrrolidine ring, introduces significant structural constraint and is a key motif in the development of therapeutic agents . This specific tert-butyl-protected derivative is designed to enhance the compound's stability and solubility for subsequent synthetic manipulations. Its primary research value lies in its role as a precursor in the synthesis of complex molecules, most notably as a key element in the industrial production of potent antiviral drugs such as Ledipasvir , a non-structural protein 5A (NS5A) inhibitor used to treat Hepatitis C Virus (HCV) infections . The structural rigidity imposed by the spirocyclic system is critical for conferring optimal biological activity by restricting the conformational freedom of the drug molecule, allowing for high-affinity binding to its target . Furthermore, this scaffold is also a key intermediate in the synthesis of Sitafloxacin, highlighting its versatility . The synthesis of enantiopure forms of this scaffold, such as the (7S) enantiomer, is a significant focus in industrial methods, underlining the importance of stereochemistry in its application . Researchers utilize this building block to explore new chemical space and develop novel bioactive compounds. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

7-tert-butyl-5-azaspiro[2.4]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-9(2,3)8-6-11-7-10(8)4-5-10/h8,11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFPWARUUNRCTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNCC12CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(Tert-butyl)-5-azaspiro[2.4]heptane is a nitrogen-containing bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and relevant case studies.

  • Molecular Formula : C11H20N2O2
  • Molecular Weight : 200.29 g/mol
  • IUPAC Name : (R)-tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate

Antibacterial Properties

This compound is noted for its role as an intermediate in the synthesis of sitafloxacin, a fluoroquinolone antibiotic. Research indicates that compounds derived from this structure exhibit significant antibacterial activity against various strains of bacteria, including those resistant to conventional treatments. For example, a study highlighted that derivatives showed efficacy against Acinetobacter baumannii, a pathogen known for its multidrug resistance .

The antibacterial mechanism is primarily attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. By disrupting these processes, this compound derivatives can effectively halt bacterial growth .

Study 1: Efficacy Against Resistant Strains

A recent investigation evaluated the effectiveness of sitafloxacin derivatives, including those based on this compound, against resistant strains of Escherichia coli and Klebsiella pneumoniae. The results demonstrated that these compounds had lower minimum inhibitory concentrations (MICs) compared to existing antibiotics, suggesting a promising avenue for treating resistant infections .

Study 2: In Vivo Studies

In vivo studies using murine models indicated that compounds derived from this compound exhibited significant therapeutic effects in treating bacterial infections, with minimal toxicity observed at therapeutic doses. This highlights the compound's potential for clinical applications .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the spirocyclic structure through cyclization reactions.
  • Functionalization to introduce the tert-butyl group and other substituents.
  • Purification using chromatographic techniques to ensure high purity suitable for biological testing.

A notable synthetic route involves the use of specific catalysts and reagents that enhance yield and selectivity .

Summary Table of Biological Activity

Biological Activity Description Reference
AntibacterialEffective against resistant strains of E. coli and K. pneumoniae
MechanismInhibition of DNA gyrase and topoisomerase IV
In Vivo EfficacySignificant therapeutic effects with minimal toxicity

Scientific Research Applications

Medicinal Chemistry

7-(Tert-butyl)-5-azaspiro[2.4]heptane has been studied for its potential as a therapeutic agent . Its spirocyclic structure allows it to interact with various biological targets, making it a candidate for drug development. Research indicates that it may exhibit:

  • Antibacterial Activity : As an intermediate in the synthesis of sitafloxacin, it shows promise against Gram-positive bacteria and strains resistant to fluoroquinolones .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which is crucial for developing drugs targeting metabolic disorders.

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure enables researchers to explore new synthetic routes and develop derivatives with enhanced properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Modulation : It acts on various receptor sites, potentially functioning as an agonist or antagonist depending on the context of use.
  • Pharmacodynamics and Pharmacokinetics : Studies focus on its binding affinity to receptors and enzymes, which are essential for understanding its therapeutic potential .

Case Studies and Research Findings

  • Antibacterial Properties : A study demonstrated that derivatives of this compound possess broad-spectrum antibacterial activities, particularly against fluoroquinolone-resistant strains. This suggests its potential role in treating resistant bacterial infections .
  • Synthesis Optimization : Research has focused on optimizing synthetic routes for producing this compound efficiently. Methods have been developed that enhance yield while minimizing waste, making large-scale production feasible for industrial applications .
  • Comparative Analysis : Comparative studies with similar compounds highlight the unique structural features of this compound, emphasizing its potential advantages in therapeutic applications due to its specific interactions with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 7-(tert-butyl)-5-azaspiro[2.4]heptane with analogous spirocyclic amines:

Compound Substituents Molecular Weight Key Properties Applications
This compound 7-tert-butyl 168.28 g/mol Rigid spirocyclic core; JAK1 IC50 = 8.5 nM Kinase inhibitors, CNS agents
7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride 7-piperidinyl 253.21 g/mol Predicted pKa = 11.28; density = 1.06 g/cm³ Intermediate in peptide synthesis
5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid 5-Boc, 4-carboxylic acid 241.28 g/mol Melting point = 131–134°C; multigram synthesis (57% yield) Proline-mimetic building block for drug discovery
tert-Butyl (S)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate 5-benzyl, 7-Boc 334.43 g/mol Stereospecific (S)-configuration; used in enantioselective synthesis Chiral intermediates in API production
5-Azaspiro[2.4]heptane hydrochloride Unsubstituted parent compound 135.63 g/mol Purity ≥97%; simple structure Precursor for functionalized spirocycles

Key Research Findings and Functional Insights

Physicochemical Properties

  • Solubility : Piperidinyl-substituted analogs (e.g., 7-piperidinyl) display higher aqueous solubility (predicted logP = 2.1) compared to tert-butyl derivatives (logP = 3.5) due to increased polarity .
  • Metabolic Stability : Boc-protected spirocycles demonstrated improved microsomal stability (t1/2 > 60 min in rat liver microsomes) relative to unprotected amines .

Preparation Methods

Catalytic Asymmetric Hydrogenation Route

One efficient approach employs asymmetric hydrogenation of protected cyclopropane derivatives using chiral ruthenium catalysts:

  • Substrate: Protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates
  • Catalyst: Chiral Ru complexes such as RuCl(benzene)(S)-SunPhos or Ru-BINAP
  • Conditions: Hydrogen pressure between 5–50 bar, solvents like methanol or ethanol, temperature range 25–60°C
  • Outcome: High enantioselectivity up to 98.7% ee, yielding the chiral amine intermediate with tert-butyl carbamate protection.

This method is notable for its high stereoselectivity and potential for scale-up, overcoming limitations of earlier biocatalytic or chemical reduction methods with lower efficiency and enantiomeric excess (ee) values around 53%.

Protection of Functional Groups

  • Carboxyl Protection: The carboxyl group is typically protected as a tert-butyl ester via reaction with tert-butyl alcohol and acid catalysts such as sulfuric acid to enhance stability and facilitate purification.
  • Amino Protection: Boc (tert-butoxycarbonyl) groups are commonly used to protect the amino functionality during multi-step synthesis.

Industrial and Scale-Up Considerations

  • Catalyst Efficiency: Ru-BINAP catalysts are preferred for Noyori-type hydrogenation reactions due to their high activity and selectivity.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are employed in reduction steps, though catalytic hydrogenation is favored for enantioselectivity and scalability.
  • Purification Techniques: Crystallization, distillation, and chromatography are standard for isolating high-purity products.
  • Continuous Flow Reactors: Industrial processes may utilize continuous flow systems to improve reaction control and throughput.

Detailed Research Findings and Data

Parameter Details Source
Catalyst Ru-BINAP, RuCl(benzene)(S)-SunPhos
Hydrogen Pressure 5–50 bar
Solvents Methanol, ethanol
Temperature Range 25–60°C
Enantiomeric Excess (ee) Up to 98.7%
Reducing Agents Sodium borohydride, lithium aluminum hydride (for non-catalytic reductions)
Base for Cyclization Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Protection Groups Boc for amine, tert-butyl ester for carboxyl group
Yield (Industrial Route) Total yield up to 30% or more in multi-step synthesis
Purification Methods Crystallization, distillation, chromatography
Analytical Techniques Chiral HPLC, ¹H/¹³C NMR, FT-IR, LC-MS

Advanced Preparation Techniques

Chiral Resolution and Configuration Control

  • Resolution of racemic mixtures using chiral amine reagents followed by hydrolysis and configuration inversion steps can enhance enantiomeric purity.
  • Single-crystal X-ray diffraction and variable-temperature NMR are employed to confirm stereochemistry and resolve structural ambiguities.

Reaction Optimization

  • Screening of catalysts (Ru, Rh, Ir) and ligands (SunPhos, BINAP) optimizes enantioselectivity.
  • Solvent effects and temperature control are critical for minimizing side reactions and maximizing yield.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Tert-butyl)-5-azaspiro[2.4]heptane
Reactant of Route 2
7-(Tert-butyl)-5-azaspiro[2.4]heptane

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